molecular formula C11H11NO4 B2815203 (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate CAS No. 1008220-36-7

(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate

Cat. No.: B2815203
CAS No.: 1008220-36-7
M. Wt: 221.212
InChI Key: YKRAQXCOYGQFBV-UHFFFAOYSA-N
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Description

(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate is a versatile chemical compound used in scientific research. Its unique properties enable various applications, making it valuable for studying molecular interactions and developing innovative materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (1-amino-1-oxopropan-2-yl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-formylbenzoic acid derivatives.

    Reduction: 4-hydroxymethylbenzoate derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate exerts its effects involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-1-oxopropan-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.

    (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate: Contains a nitro group, which alters its reactivity and applications.

    (1-Amino-1-oxopropan-2-yl) 4-hydroxybenzoate: Features a hydroxyl group, making it more hydrophilic.

Uniqueness

(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. This uniqueness allows for specific applications in chemical synthesis and biological studies.

Properties

IUPAC Name

(1-amino-1-oxopropan-2-yl) 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(10(12)14)16-11(15)9-4-2-8(6-13)3-5-9/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRAQXCOYGQFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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